molecular formula C5H4Cl2F6O B12576302 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol CAS No. 189287-63-6

2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol

Cat. No.: B12576302
CAS No.: 189287-63-6
M. Wt: 264.98 g/mol
InChI Key: CKJDJTXXDCXMLS-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of both chlorine and fluorine atoms in its structure imparts distinctive reactivity and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol typically involves the introduction of chlorine and fluorine atoms into an organic backbone. One common method involves the reaction of a suitable precursor with chlorinating and fluorinating agents under controlled conditions. For example, the use of trichloromethylpyridine followed by fluorination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic reactions and continuous flow processes to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is unique due to its combination of chlorine and fluorine atoms, which imparts distinctive reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .

Properties

CAS No.

189287-63-6

Molecular Formula

C5H4Cl2F6O

Molecular Weight

264.98 g/mol

IUPAC Name

2,3-dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol

InChI

InChI=1S/C5H4Cl2F6O/c6-2(4(8,9)10)3(7,1-14)5(11,12)13/h2,14H,1H2

InChI Key

CKJDJTXXDCXMLS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl)O

Origin of Product

United States

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